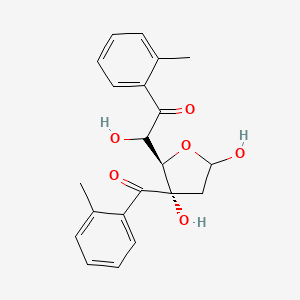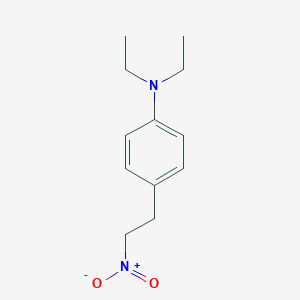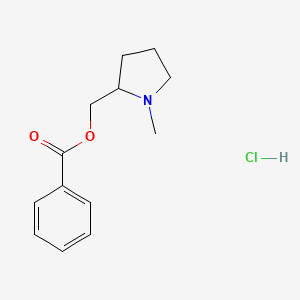
3-Bromo-3,3-difluoropropylamine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure Analysis
Research by Langridge, Long, and Cooke (2011) focused on the microwave spectrum of 3-Bromo-3,3-difluoropropene, a closely related compound. They used a chirped pulse Fourier transform microwave spectrometer to analyze the molecule, providing insights into its bromine quadrupole coupling tensors and rotational spectroscopic parameters. This study contributes to the understanding of the molecular structure and behavior of such compounds in different states (Langridge, Long, & Cooke, 2011).
Chemical Synthesis Applications
Min et al. (2014) developed a Pd-catalyzed gem-difluoroallylation of organoborons using 3-bromo-3,3-difluoropropene. This method is notable for its high efficiency, broad substrate scope, and excellent functional group compatibility, providing a practical route for drug discovery and development (Min et al., 2014).
Halogenation of Carbonyl Compounds
Kim and Park (2004) described a process involving the mixture of OXONE® and hydrobromic acid to afford solutions of bromine. This technique allows for the halogenation of α, β-unsaturated carbonyl compounds, demonstrating the potential of 3-Bromo-3,3-difluoropropylamine hydrochloride in similar chemical reactions (Kim & Park, 2004).
Pharmaceutical Synthesis
Hirokawa, Horikawa, and Kato (2000) presented an efficient synthesis of a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist. This demonstrates the utility of this compound in the synthesis of complex pharmaceutical compounds (Hirokawa, Horikawa, & Kato, 2000).
Mécanisme D'action
Result of Action
The molecular and cellular effects of 3-Bromo-3,3-difluoropropylamine hydrochloride’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity of this compound .
Analyse Biochimique
Biochemical Properties
3-Bromo-3,3-difluoropropylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in halogenation and dehalogenation processes. For instance, it can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic compounds. Additionally, this compound can interact with dehalogenase enzymes, which remove halogen atoms from organic molecules . These interactions are crucial for understanding the metabolic pathways and potential therapeutic applications of halogenated compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it can act as an inhibitor of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Additionally, this compound can influence gene expression by binding to DNA or RNA molecules, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects. As the dosage increases, its impact on cellular and physiological processes becomes more significant . High doses of this compound can lead to toxic or adverse effects, such as cellular damage, organ dysfunction, or even mortality in severe cases. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized by cytochrome P450 enzymes, which catalyze the oxidation of organic molecules . Additionally, it can interact with glutathione S-transferases, which facilitate the conjugation of glutathione to electrophilic compounds, aiding in their detoxification and excretion. These metabolic interactions can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are crucial for understanding the pharmacokinetics and biodistribution of this compound.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, or other organelles depending on its interactions with targeting proteins and signaling pathways . For example, it may be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors to influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-bromo-3,3-difluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrF2N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIMZKDLACSYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(F)(F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660134 | |
| Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
234096-29-8 | |
| Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)
![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)


![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)


![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)
![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)


